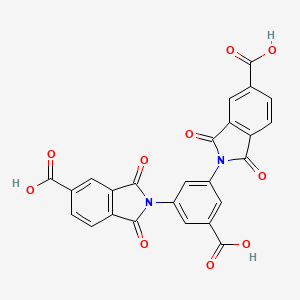![molecular formula C23H21N3O3S B4963112 N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4963112.png)
N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, commonly known as BTF, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BTF is a fluorescent probe that can be used to detect biological molecules and has shown promising results in imaging studies.
Applications De Recherche Scientifique
BTF has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of BTF is in the field of bioimaging. BTF is a fluorescent probe that can be used to detect biological molecules, such as proteins, nucleic acids, and lipids. BTF has shown promising results in imaging studies of cells, tissues, and organs. BTF can also be used to detect changes in pH, redox potential, and metal ions in biological systems.
Mécanisme D'action
The mechanism of action of BTF involves the formation of a complex with the biological molecule of interest. The complex formation results in a change in the fluorescence properties of BTF, which can be detected using fluorescence microscopy. The change in fluorescence properties is dependent on the nature of the biological molecule and the environment in which it is present.
Biochemical and Physiological Effects:
BTF has been shown to have minimal toxicity and does not affect the viability of cells. BTF has also been shown to be stable in biological fluids, such as serum and plasma. BTF can be used to study the localization and dynamics of biological molecules in living cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BTF is its high sensitivity and specificity for biological molecules. BTF can detect biological molecules at low concentrations and can distinguish between different types of molecules. BTF is also easy to use and can be applied to a wide range of biological systems. However, there are some limitations to the use of BTF. BTF requires specialized equipment, such as fluorescence microscopes, and may not be suitable for high-throughput screening. BTF also has limited applications in vivo due to its limited tissue penetration.
Orientations Futures
There are several future directions for the use of BTF in scientific research. One area of research is the development of BTF-based biosensors for the detection of disease biomarkers. BTF can also be used to study the dynamics of biological molecules in complex biological systems, such as the brain. Another area of research is the development of BTF-based therapeutics for the treatment of diseases, such as cancer. BTF can also be used to study the effects of environmental toxins on biological systems. Overall, BTF has shown great potential for applications in various fields of scientific research and is an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of BTF involves the reaction of 2-(4-tert-butylphenyl)-1,3-benzoxazole-5-amine and carbonothioic dihydrazide in the presence of furfural. The reaction is carried out in a solvent, such as dimethyl sulfoxide, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure BTF.
Propriétés
IUPAC Name |
N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-23(2,3)15-8-6-14(7-9-15)21-25-17-13-16(10-11-18(17)29-21)24-22(30)26-20(27)19-5-4-12-28-19/h4-13H,1-3H3,(H2,24,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSYGGJZPGUIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)
![[(2S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4963070.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)

![4-[allyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4963089.png)
![4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4963095.png)
![3,3'-(1,4-piperazinediyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4963102.png)
![sodium 3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4963122.png)
